molecular formula C15H17F3N4O B12232905 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12232905
M. Wt: 326.32 g/mol
InChI Key: FKZFJQKIZIFHRO-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group on a pyridine ring and a methyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the piperazine and pyridine moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-oxazole: A simpler oxazole derivative with similar chemical properties.

    4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group, similar to the pyridine moiety in the target compound.

    Piperazine: The core structure of the target compound, often used in medicinal chemistry.

Uniqueness

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17F3N4O

Molecular Weight

326.32 g/mol

IUPAC Name

2-methyl-4-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1,3-oxazole

InChI

InChI=1S/C15H17F3N4O/c1-11-20-13(10-23-11)9-21-4-6-22(7-5-21)14-3-2-12(8-19-14)15(16,17)18/h2-3,8,10H,4-7,9H2,1H3

InChI Key

FKZFJQKIZIFHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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